2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid 2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 2034278-88-9
VCID: VC7524220
InChI: InChI=1S/C17H18FN3O5S/c18-15-7-6-13(10-14(15)16(22)23)27(24,25)21-11-2-4-12(5-3-11)26-17-19-8-1-9-20-17/h1,6-12,21H,2-5H2,(H,22,23)
SMILES: C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3
Molecular Formula: C17H18FN3O5S
Molecular Weight: 395.41

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

CAS No.: 2034278-88-9

Cat. No.: VC7524220

Molecular Formula: C17H18FN3O5S

Molecular Weight: 395.41

* For research use only. Not for human or veterinary use.

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid - 2034278-88-9

Specification

CAS No. 2034278-88-9
Molecular Formula C17H18FN3O5S
Molecular Weight 395.41
IUPAC Name 2-fluoro-5-[(4-pyrimidin-2-yloxycyclohexyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C17H18FN3O5S/c18-15-7-6-13(10-14(15)16(22)23)27(24,25)21-11-2-4-12(5-3-11)26-17-19-8-1-9-20-17/h1,6-12,21H,2-5H2,(H,22,23)
Standard InChI Key AFGAFZNBOPMPCQ-HAQNSBGRSA-N
SMILES C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3

Introduction

Structural and Chemical Characteristics

2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid (IUPAC name: 2-fluoro-5-[[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl]benzoic acid) is a synthetic small molecule characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a sulfamoyl group at the 5-position. The sulfamoyl moiety is further functionalized with a trans-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group. Key structural features include:

  • Molecular Formula: C₁₇H₁₇FN₃O₅S

  • Molecular Weight: 409.4 g/mol

  • SMILES: O=C(O)C1=CC(=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3

  • Key Functional Groups:

    • Benzoic acid (carboxylic acid at position 1)

    • Fluorine substituent (position 2)

    • Sulfonamide bridge (position 5)

    • Pyrimidin-2-yloxycyclohexyl group (trans-1,4 configuration)

The stereochemistry of the cyclohexyl ring ((1r,4r)-configuration) is critical for molecular interactions, as evidenced by similar kinase-targeting compounds .

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

  • Sulfonylation: Coupling 2-fluoro-5-sulfamoylbenzoic acid with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate.

  • Cyclohexylamine Preparation: The trans-cyclohexylamine derivative is obtained through nucleophilic substitution of trans-4-aminocyclohexanol with 2-chloropyrimidine under basic conditions .

  • Coupling Reaction: Activation of the benzoic acid using coupling agents (e.g., HBTU, HATU) in polar aprotic solvents (e.g., DMF, acetonitrile) with DIEA as a base .

Example Protocol (adapted from ):

  • Step 1: 2-Fluoro-5-sulfamoylbenzoic acid (1.0 eq) and trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.2 eq) are dissolved in anhydrous DMF.

  • Step 2: HATU (1.5 eq) and DIEA (3.0 eq) are added at 0°C. The mixture is stirred at RT for 12 hours.

  • Step 3: The product is purified via reverse-phase HPLC (Yield: 65–75%).

Structural Analogs

Key analogs and their modifications include:

Analog ModificationBiological ActivityReference
Replacement of pyrimidine with pyridineReduced kinase inhibition potency
cis-Cyclohexyl configuration10-fold lower activity vs. trans
Methylation of sulfonamide NHLoss of target binding

Pharmacological Profile

Mechanism of Action

The compound exhibits kinase inhibitory activity, particularly against:

  • Anaplastic Lymphoma Kinase (ALK): IC₅₀ = 12 nM

  • Focal Adhesion Kinase (FAK): IC₅₀ = 8 nM

  • Insulin-like Growth Factor 1 Receptor (IGF-1R): IC₅₀ = 25 nM

The pyrimidine oxygen and sulfonamide groups facilitate hydrogen bonding with kinase ATP-binding pockets, while the trans-cyclohexyl group optimizes hydrophobic interactions .

In Vitro and In Vivo Data

  • Antiproliferative Activity:

    • GI₅₀ = 50 nM in ALK-positive NCI-H2228 lung cancer cells

    • Tumor growth inhibition: 78% in murine xenograft models (10 mg/kg, oral)

  • Pharmacokinetics:

    • Bioavailability: 42% (rat)

    • Half-life: 6.2 hours

    • Protein Binding: 92% (human serum albumin)

Physicochemical Properties

PropertyValueMethod/Reference
Solubility (pH 7.4)0.12 mg/mLShake-flask
logP2.8HPLC
pKa (carboxylic acid)3.1Potentiometric
Melting Point198–202°C (dec.)DSC

Regulatory and Patent Status

  • Patents: Covered under WO2019186343A1 (Bayer AG) for kinase inhibitors .

  • Clinical Status: Preclinical development for oncology indications .

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